(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile
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Overview
Description
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling through a propenenitrile linkage. Common reagents used in these reactions include base catalysts, solvents like dimethylformamide (DMF), and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,3-Benzothiazol-2-YL)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenenitrile: shares structural similarities with other benzothiazole and pyrazole derivatives.
Disilane-bridged architectures: These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Aryl halide chemistry informer library compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H24N4OS |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C29H24N4OS/c1-3-15-34-24-13-14-25(20(2)16-24)28-22(19-33(32-28)23-9-5-4-6-10-23)17-21(18-30)29-31-26-11-7-8-12-27(26)35-29/h4-14,16-17,19H,3,15H2,1-2H3/b21-17- |
InChI Key |
CWAXVAZQXHHGPB-FXBPSFAMSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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